Neuropeptide AF (human)
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Overview
Description
Neuropeptide AF is a member of the RFamide peptide family, which is characterized by the presence of an arginine-phenylalanine-amide motif at the C-terminus. This neuropeptide is involved in various physiological processes, including pain modulation, cardiovascular regulation, and the control of appetite and body temperature . Neuropeptide AF was initially isolated from bovine brain and has since been identified in humans, where it plays a role in modulating the effects of opioids and maintaining homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide AF typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of neuropeptide AF involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. Quality control measures, including mass spectrometry and amino acid analysis, are employed to ensure the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide AF can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid analogs are incorporated during the SPPS process.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Neuropeptide AF has a wide range of scientific research applications:
Chemistry: Used in studies to understand peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating pain, cardiovascular functions, and appetite regulation.
Medicine: Explored as a potential therapeutic target for pain management and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Neuropeptide AF exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. These signaling events lead to the modulation of neuronal activity and physiological responses. Neuropeptide AF is known to counteract the effects of opioids, thereby playing a role in opioid tolerance and homeostasis .
Comparison with Similar Compounds
Neuropeptide AF is part of the RFamide peptide family, which includes other neuropeptides such as neuropeptide FF, prolactin-releasing peptide, and kisspeptin. These peptides share the RFamide motif but differ in their amino acid sequences and physiological functions. For example:
Neuropeptide FF: Involved in pain modulation and opioid counteraction.
Prolactin-Releasing Peptide: Regulates prolactin release and has roles in stress and appetite control.
Kisspeptin: Plays a crucial role in the regulation of reproductive functions
Neuropeptide AF is unique in its specific receptor interactions and its role in modulating opioid effects, distinguishing it from other RFamide peptides .
Properties
IUPAC Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98)/t47-,48-,49-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSIROANKWMSGC-KWFINLGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H132N26O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1978.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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